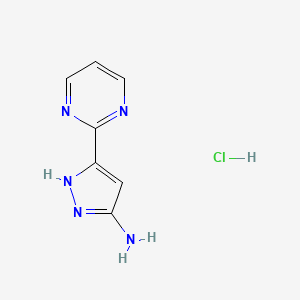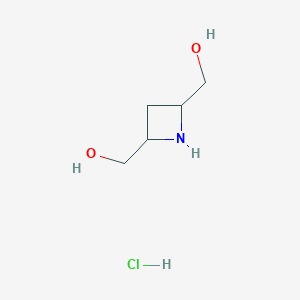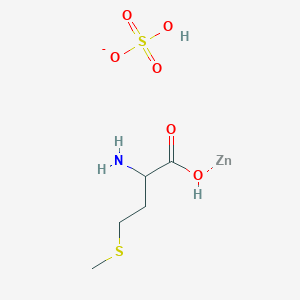
2-Amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc methionine sulfate typically involves the reaction of zinc sulfate with methionine in an aqueous solution. The process can be summarized as follows:
Reactants: Zinc sulfate and DL-methionine.
Reaction Conditions: The reaction is carried out in pure water at a controlled temperature.
Procedure: Zinc sulfate and DL-methionine are mixed in equimolar concentrations in water. The mixture is stirred and heated to a temperature of 70-80°C for about 6 hours.
Industrial Production Methods
Industrial production of Zinc methionine sulfate follows a similar procedure but on a larger scale. The process involves:
Large-scale Reactors: Equipped with heating and stirring mechanisms.
Purification: The product is purified through filtration and drying.
Quality Control: Ensuring the final product meets industry standards for purity and composition.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc methionine sulfate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Methionine sulfoxide, methionine sulfone.
Reduction Products: Various reduced forms of methionine.
Substitution Products: Halogenated or alkylated methionine derivatives.
Applications De Recherche Scientifique
Zinc methionine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and immune system support.
Industry: Used as a nutritional supplement in animal feed to improve growth and health
Mécanisme D'action
The mechanism of action of Zinc methionine sulfate involves several pathways:
Zinc Ion Release: The compound releases zinc ions, which are essential for various biological functions.
Methionine Metabolism: Methionine is metabolized into important molecules like S-adenosylmethionine (SAM), which plays a crucial role in methylation reactions.
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Sulfate: A common zinc supplement but lacks the additional benefits of methionine.
Methionine: An essential amino acid but does not provide zinc.
Zinc Gluconate: Another zinc supplement with different bioavailability and absorption properties
Uniqueness
Zinc methionine sulfate is unique because it combines the benefits of both zinc and methionine, providing enhanced bioavailability and additional nutritional benefits compared to other zinc or methionine supplements .
Propriétés
Formule moléculaire |
C5H12NO6S2Zn- |
|---|---|
Poids moléculaire |
311.7 g/mol |
Nom IUPAC |
2-amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;zinc |
InChI |
InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/p-1 |
Clé InChI |
OGEJTFLDUCUYKI-UHFFFAOYSA-M |
SMILES canonique |
CSCCC(C(=O)O)N.OS(=O)(=O)[O-].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)
![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)
![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)
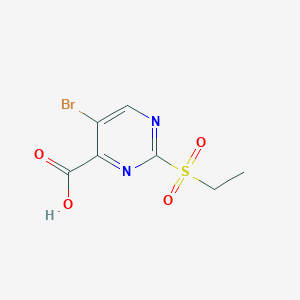

![Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)
![N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine](/img/structure/B13691753.png)
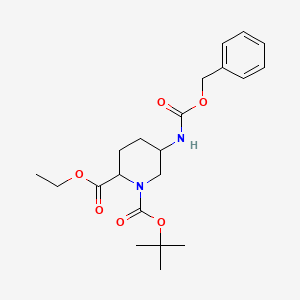
![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)
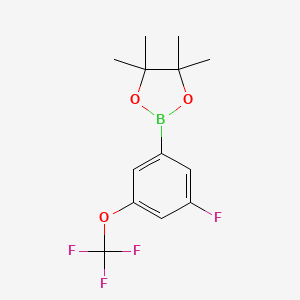
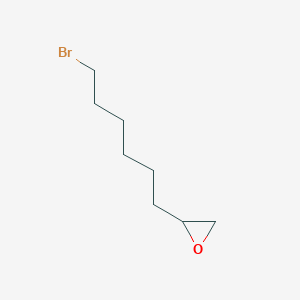
![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)
